molecular formula C8H10O2 B1659956 Tricyclo[2.2.1.02,6]heptane-1-carboxylic acid CAS No. 697-25-6

Tricyclo[2.2.1.02,6]heptane-1-carboxylic acid

Cat. No.: B1659956
CAS No.: 697-25-6
M. Wt: 138.16 g/mol
InChI Key: GEWBSMIHSOBORP-UHFFFAOYSA-N
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Description

Tricyclo[2.2.1.02,6]heptane-1-carboxylic acid is a unique organic compound characterized by its tricyclic structure. This compound is notable for its rigidity and stability, which makes it an interesting subject for various chemical studies. The molecular formula of this compound is C10H14O2, and it has a molecular weight of 166.2170 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Tricyclo[2.2.1.02,6]heptane-1-carboxylic acid typically involves the Diels-Alder reaction, which is a cycloaddition reaction between a conjugated diene and a dienophile. The reaction conditions often require elevated temperatures and the presence of a catalyst to facilitate the formation of the tricyclic structure .

Industrial Production Methods: In industrial settings, the production of this compound may involve the use of high-pressure reactors to maintain the necessary conditions for the Diels-Alder reaction. The process is optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Tricyclo[2.2.1.02,6]heptane-1-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Tricyclo[2.2.1.02,6]heptane-1-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a model compound to study the reactivity and stability of tricyclic structures.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug design and development due to its unique structural properties.

    Industry: Utilized in the synthesis of advanced materials and polymers.

Mechanism of Action

The mechanism of action of Tricyclo[2.2.1.02,6]heptane-1-carboxylic acid involves its interaction with various molecular targets. The rigid tricyclic structure allows it to fit into specific binding sites of enzymes or receptors, potentially inhibiting or modulating their activity. The pathways involved may include enzyme inhibition or receptor modulation, depending on the specific application .

Comparison with Similar Compounds

  • Tricyclo[4.1.0.02,7]heptane-1-carboxylic acid
  • Tricyclo[5.4.0.02,8]undecane-1-carboxylic acid
  • Tricyclo[4.4.0.02,7]decane-1-carboxylic acid

Comparison: Tricyclo[2.2.1.02,6]heptane-1-carboxylic acid is unique due to its smaller ring size and higher rigidity compared to its larger counterparts. This results in different reactivity and stability profiles, making it suitable for specific applications where a more rigid and stable structure is required .

Properties

IUPAC Name

tricyclo[2.2.1.02,6]heptane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O2/c9-7(10)8-3-4-1-5(8)6(8)2-4/h4-6H,1-3H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEWBSMIHSOBORP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3C1C3(C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10304824
Record name Tricyclo[2.2.1.0~2,6~]heptane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10304824
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

697-25-6
Record name NSC167495
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=167495
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Tricyclo[2.2.1.0~2,6~]heptane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10304824
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tricyclo[2.2.1.02,6]heptane-1-carboxylic acid
Reactant of Route 2
Tricyclo[2.2.1.02,6]heptane-1-carboxylic acid
Reactant of Route 3
Tricyclo[2.2.1.02,6]heptane-1-carboxylic acid
Reactant of Route 4
Tricyclo[2.2.1.02,6]heptane-1-carboxylic acid
Reactant of Route 5
Tricyclo[2.2.1.02,6]heptane-1-carboxylic acid
Reactant of Route 6
Tricyclo[2.2.1.02,6]heptane-1-carboxylic acid

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